![molecular formula C13H21NO4 B11815806 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[222]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of Diels-Alder reactions, cycloaddition reactions, and other organic transformations. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by functionalization of the resulting bicyclic structure . The reaction conditions often include the use of catalysts such as samarium diiodide and specific temperature and pressure conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using metal hydrides or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with DABCO (1,4-diazabicyclo[2.2.2]octane) often used as a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include lead tetra-acetate for oxidation, metal hydrides for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include acetates, reduced derivatives, and substituted compounds, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by mimicking the transition state of peptide hydrolysis, thereby blocking the active site of the enzyme . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a phenyl ring bioisostere and its structural similarity to benzene.
Bicyclo[3.2.1]octane: Found in many biologically active natural compounds and used in the synthesis of complex molecules.
Uniqueness
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a chiral scaffold and its diverse reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-8(2)7-18-12(15)11-9-3-5-10(6-4-9)14(11)13(16)17/h8-11H,3-7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
WEOHTUMUEVHTMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1C2CCC(N1C(=O)O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


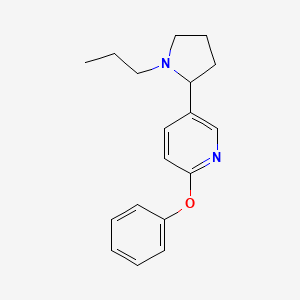
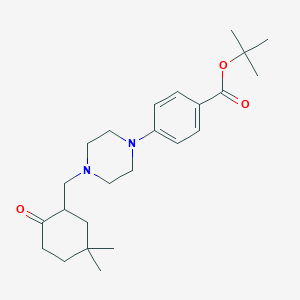
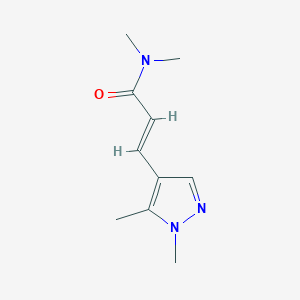

![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)
![tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid](/img/structure/B11815748.png)
![Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815754.png)
![2-Aminobenzo[d]thiazole-7-carbonitrile](/img/structure/B11815758.png)

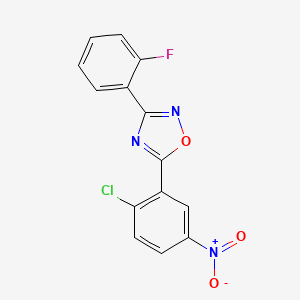
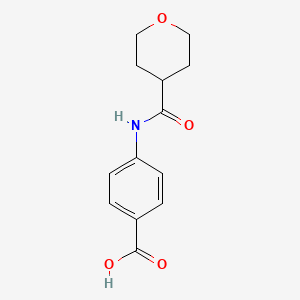
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)


